3-Chloropyrido[2,3-d]pyridazin-5(6H)-one
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Overview
Description
3-Chloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring fused to a pyridine ring, with a chlorine atom at the 3-position and a keto group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[2,3-d]pyridazin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method involves the use of β,γ-unsaturated hydrazones, which undergo copper-promoted 6-endo-trig cyclization to yield pyridazines .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-chloropyrido[2,3-d]pyridazin-5(6H)-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloropyrido[2,3-d]pyridazin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.
Pyrido[4,3-d]pyrimidines: Another class of compounds with a similar core structure but different functional groups and properties.
Uniqueness
3-Chloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to the presence of the chlorine atom and the keto group, which confer specific reactivity and potential biological activity. Its distinct structure allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
3-chloro-6H-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)3-10-11-7(5)12/h1-3H,(H,11,12) |
InChI Key |
GDXUQJNKHRLRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN=C2)Cl |
Origin of Product |
United States |
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